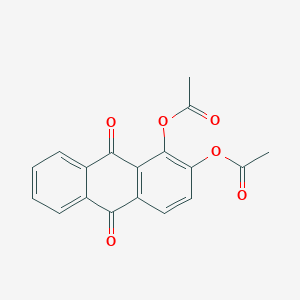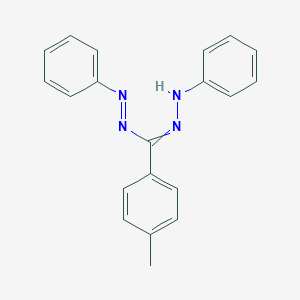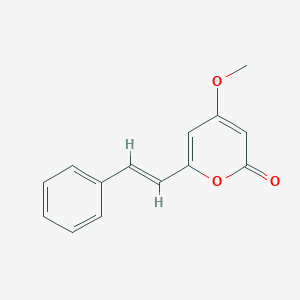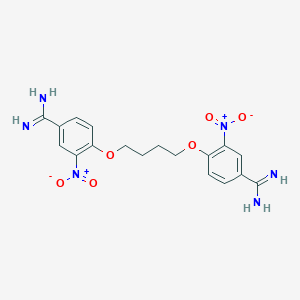
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), commonly known as BBBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBBC is a nitroaromatic compound that has been synthesized using several methods, including the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol.
作用机制
The mechanism of action of BBBC is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and cancer cell growth. BBBC has been shown to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication. BBBC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
生化和生理效应
BBBC has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, its long-term effects on human health are not yet known. BBBC has been shown to have antibacterial and anticancer properties, as well as the ability to remove heavy metals from contaminated water. BBBC has also been shown to have potential as a building block for the synthesis of MOFs with tunable properties.
实验室实验的优点和局限性
One of the advantages of using BBBC in lab experiments is its low toxicity and high purity. BBBC has also been shown to have a high yield when synthesized using the method described above. However, one of the limitations of using BBBC is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on BBBC. One area of research is the development of BBBC-based materials with tunable properties for use in environmental remediation and other applications. Another area of research is the investigation of BBBC's potential as an antibacterial and anticancer agent. Further studies are needed to fully understand the mechanism of action of BBBC and its long-term effects on human health.
Conclusion
In conclusion, BBBC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBBC has been synthesized using several methods, including the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol. BBBC has potential applications in medicinal chemistry, materials science, and environmental science. The mechanism of action of BBBC involves the inhibition of enzymes involved in bacterial and cancer cell growth. BBBC has low toxicity and is considered safe for use in laboratory experiments. Future research on BBBC will focus on the development of BBBC-based materials with tunable properties and the investigation of BBBC's potential as an antibacterial and anticancer agent.
合成方法
The synthesis of BBBC involves the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol. The reaction takes place in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain a pure compound. This method has been successfully used to synthesize BBBC with a high yield and purity.
科学研究应用
BBBC has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BBBC has been studied for its potential use as an antibacterial and anticancer agent. BBBC has also been investigated for its ability to inhibit the growth of biofilms, which are a major cause of antibiotic resistance. In materials science, BBBC has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In environmental science, BBBC has been studied for its ability to remove heavy metals from contaminated water.
属性
CAS 编号 |
125880-76-4 |
|---|---|
产品名称 |
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) |
分子式 |
C18H20N6O6 |
分子量 |
416.4 g/mol |
IUPAC 名称 |
4-[4-(4-carbamimidoyl-2-nitrophenoxy)butoxy]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C18H20N6O6/c19-17(20)11-3-5-15(13(9-11)23(25)26)29-7-1-2-8-30-16-6-4-12(18(21)22)10-14(16)24(27)28/h3-6,9-10H,1-2,7-8H2,(H3,19,20)(H3,21,22) |
InChI 键 |
OBQWWXNDQGRMTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
其他 CAS 编号 |
125880-76-4 |
同义词 |
4-[4-(4-carbamimidoyl-2-nitro-phenoxy)butoxy]-3-nitro-benzenecarboximi damide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)
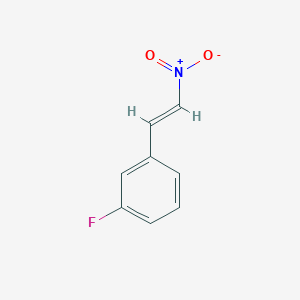
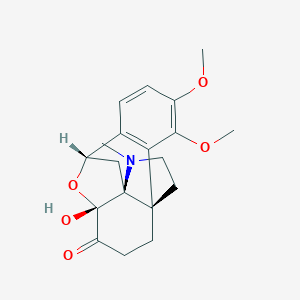

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)


